

# Comparative Analysis of IK-175 in the Treatment Landscape of Advanced Urothelial Carcinoma

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Antitumor agent-175*

Cat. No.: *B15601157*

[Get Quote](#)

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the novel cancer therapeutic IK-175, focusing on its potential role in the treatment of advanced solid tumors, particularly urothelial carcinoma. As cost-effectiveness is a critical aspect of drug development and clinical adoption, this document aims to contextualize the clinical profile of IK-175 alongside established and emerging therapies for which economic evaluations are available. While direct cost-effectiveness data for IK-175 is not yet publicly available due to its early stage of clinical development, this guide serves as a preliminary framework for its potential positioning in the therapeutic landscape.

## Introduction to IK-175

IK-175 is an orally bioavailable, selective inhibitor of the aryl hydrocarbon receptor (AHR). The AHR is a ligand-activated transcription factor that plays a crucial role in regulating immune responses within the tumor microenvironment. Its activation, often by tumor-derived metabolites like kynurene, leads to immunosuppression, which can contribute to resistance to checkpoint inhibitors. By blocking AHR, IK-175 aims to reverse this immunosuppressive effect and restore anti-tumor immunity.

Clinical trial data for IK-175 is emerging from early-phase studies. The primary focus of these trials has been on patients with advanced solid tumors, including urothelial carcinoma, who have progressed on prior therapies, including immune checkpoint inhibitors.

# Current Treatment Landscape for Checkpoint Inhibitor-Refractory Metastatic Urothelial Carcinoma

The treatment paradigm for metastatic urothelial carcinoma (mUC) has evolved significantly. For patients whose disease progresses after platinum-based chemotherapy and a PD-1/L1 inhibitor, several therapeutic options exist. These alternatives to IK-175 form the basis of our comparative analysis. The primary comparators include:

- Enfortumab vedotin: An antibody-drug conjugate (ADC) targeting Nectin-4.
- Sacituzumab govitecan: An ADC targeting Trop-2.
- Erdafitinib: A fibroblast growth factor receptor (FGFR) inhibitor for patients with susceptible FGFR3 or FGFR2 genetic alterations.
- Chemotherapy: Single-agent taxanes such as docetaxel or paclitaxel.

## Clinical Efficacy and Safety: A Comparative Overview

The following tables summarize the available clinical data for IK-175 and its key comparators in the context of pre-treated advanced urothelial carcinoma.

Table 1: Clinical Efficacy of IK-175 in Advanced Urothelial Carcinoma (CPI-Refractory)

| Therapy            | Trial                 | Patient Population                        | Objective Response Rate (ORR) |
|--------------------|-----------------------|-------------------------------------------|-------------------------------|
| IK-175 Monotherapy | IK-175-001 (Phase 1b) | Heavily pretreated UC, progressed on CPIs | 7.7% (confirmed PR)           |
| IK-175 + Nivolumab | IK-175-001 (Phase 1b) | Heavily pretreated UC, progressed on CPIs | 6% (confirmed PRs)            |

Note: Data for IK-175 is from an early-phase trial and should be interpreted with caution.

Table 2: Clinical Efficacy of Alternative Therapies in Advanced Urothelial Carcinoma

| Therapy                           | Trial      | Patient Population                                     | Overall Survival (OS) (median) | Progression-Free Survival (PFS) (median) | Objective Response Rate (ORR)                                     |
|-----------------------------------|------------|--------------------------------------------------------|--------------------------------|------------------------------------------|-------------------------------------------------------------------|
| Enfortumab vedotin                | EV-201     | Previously treated with platinum and PD-1/L1 inhibitor | Not reported in this study     | 5.8 months                               | 44% <a href="#">[1]</a>                                           |
| Sacituzumab govitecan             | TROPiCS-04 | Progressed on platinum-based chemo and CPI             | 10.3 months                    | 4.2 months                               | 23% <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>   |
| Erdafitinib                       | THOR       | FGFR3-altered, progressed on PD-1/L1 inhibitor         | 12.1 months                    | 5.6 months                               | 45.6% <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a> |
| Chemotherapy (Physician's Choice) | TROPiCS-04 | Progressed on platinum-based chemo and CPI             | 9.0 months                     | 3.6 months                               | 14% <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>   |

Table 3: Safety Profile - Common Grade  $\geq 3$  Treatment-Related Adverse Events (TRAEs)

| Therapy                | Common Grade $\geq 3$ TRAEs                            |
|------------------------|--------------------------------------------------------|
| IK-175 (+/- Nivolumab) | Nausea, fatigue, diarrhea, rash, adrenal insufficiency |
| Enfortumab vedotin     | Rash, peripheral neuropathy, fatigue, hyperglycemia    |
| Sacituzumab govitecan  | Neutropenia, febrile neutropenia, diarrhea, nausea     |
| Erdafitinib            | Hyponatremia, stomatitis, asthenia, hyperphosphatemia  |
| Chemotherapy           | Neutropenia, fatigue, febrile neutropenia              |

## Cost-Effectiveness of Alternative Therapies

While a direct cost-effectiveness analysis of IK-175 is not available, examining the economic evaluations of its potential competitors provides a crucial framework for understanding the financial landscape it will enter.

Table 4: Summary of Cost-Effectiveness Analyses for Alternative Therapies

| Therapy                                       | Comparator   | Incremental<br>Cost-<br>Effectiveness<br>Ratio (ICER)<br>per QALY | Conclusion of<br>Study                                    | Country<br>Perspective     |
|-----------------------------------------------|--------------|-------------------------------------------------------------------|-----------------------------------------------------------|----------------------------|
| Enfortumab vedotin                            | Chemotherapy | \$2,168,746.71                                                    | Not cost-effective                                        | United States [8]          |
| Enfortumab vedotin + Pembrolizumab (1st line) | Chemotherapy | \$558,973                                                         | Not cost-effective                                        | United States [9]          |
| Erdafitinib                                   | Chemotherapy | \$238,294.2                                                       | Not cost-effective<br>at a<br>\$150,000/QALY<br>threshold | United States [10]<br>[11] |
| Sacituzumab govitecan (for breast cancer)     | Chemotherapy | \$612,772                                                         | Not cost-effective                                        | United States [12]<br>[13] |

QALY: Quality-Adjusted Life Year. ICER values can vary significantly based on the model assumptions, country-specific healthcare costs, and willingness-to-pay thresholds.

## Methodologies of Key Experiments

### IK-175-001 Phase 1/1b Study

- Design: A first-in-human, open-label, multicenter study of IK-175 as a monotherapy and in combination with nivolumab. The study included a dose-escalation phase in patients with advanced solid tumors and a dose-expansion phase in patients with urothelial carcinoma who had progressed on or were refractory to PD-1/L1 inhibitors.
- Objectives: The primary objectives were to evaluate the safety, tolerability, maximum tolerated dose (MTD), and recommended Phase 2 dose (RP2D) of IK-175 alone and in

combination with nivolumab. Secondary objectives included assessing the anti-tumor activity based on RECIST 1.1 criteria.

- Patient Population: Patients in the expansion cohort had locally advanced or metastatic urothelial carcinoma and had progressed within 12 weeks of their last dose of a PD-1/L1 inhibitor.

### THOR Phase 3 Study (Erdafitinib)

- Design: A randomized, open-label, multicenter Phase 3 trial comparing erdafitinib to investigator's choice of chemotherapy (docetaxel or vinflunine) in patients with metastatic urothelial carcinoma with susceptible FGFR3/2 alterations who had progressed after one or two prior treatments, including an anti-PD-1 or anti-PD-L1 agent.[6]
- Objectives: The primary endpoint was overall survival. Secondary endpoints included progression-free survival and objective response rate.[6]
- Patient Population: Adult patients with metastatic urothelial carcinoma with susceptible FGFR3 or FGFR2 genetic alterations whose disease had progressed on or after at least one line of prior systemic therapy, including a PD-1 or PD-L1 inhibitor.[7]

## Visualizing the Science: Pathways and Workflows

To further elucidate the mechanisms and experimental designs discussed, the following diagrams are provided in the DOT language for Graphviz.



[Click to download full resolution via product page](#)

## IK-175 Mechanism of Action in the Tumor Microenvironment

[Click to download full resolution via product page](#)

## Generalized Clinical Trial Workflow for Advanced Urothelial Carcinoma

[Click to download full resolution via product page](#)

## Logical Framework for a Cost-Effectiveness Analysis

## Conclusion and Future Directions

IK-175 represents a novel, immunomodulatory approach to cancer therapy with a distinct mechanism of action. Early clinical data in heavily pretreated urothelial carcinoma patients demonstrate a manageable safety profile and preliminary signals of anti-tumor activity. However, these results are from a small, early-phase study and require confirmation in larger, randomized trials.

From a cost-effectiveness perspective, the landscape for novel oncology drugs is challenging. As demonstrated by the economic evaluations of enfortumab vedotin and erdafitinib, even with significant clinical benefits over standard of care, the high cost of these agents often results in

ICERs that exceed common willingness-to-pay thresholds in the United States and other countries.

For IK-175 to be a commercially viable and clinically adopted therapy, it will need to demonstrate a substantial clinical benefit that is deemed valuable in the context of its eventual price. Future clinical trials should not only focus on traditional efficacy endpoints but also incorporate health-related quality of life measures to provide robust data for future pharmacoeconomic analyses. As more data on IK-175 becomes available, a direct cost-effectiveness comparison with its alternatives will be essential for defining its role in the treatment of advanced urothelial carcinoma.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Pivotal Trial of Enfortumab Vedotin in Urothelial Carcinoma After Platinum and Anti-Programmed Death 1/Programmed Death Ligand 1 Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. esmo.org [esmo.org]
- 4. Sacituzumab govitecan in advanced urothelial carcinoma: TROPiCS-04, a phase III randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. urologytimes.com [urologytimes.com]
- 6. Erdafitinib or Chemotherapy in Advanced or Metastatic Urothelial Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FDA approves erdafitinib for locally advanced or metastatic urothelial carcinoma | FDA [fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cost-effectiveness of first-line enfortumab vedotin in addition to pembrolizumab for metastatic urothelial carcinoma in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Economic evaluation of Erdafitinib as a second-line treatment for advanced metastatic urothelial carcinoma: real-world data from the USA and prospective analysis from China -

PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]
- 12. Sacituzumab Govitecan Not Cost-Effective Despite Clinical Benefits | Docwire News [docwirenews.com]
- 13. frontiersin.org [frontiersin.org]
- To cite this document: BenchChem. [Comparative Analysis of IK-175 in the Treatment Landscape of Advanced Urothelial Carcinoma]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15601157#cost-effectiveness-analysis-of-ik-175-cancer-treatment]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)